molecular formula C21H20FNO4 B6281219 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid CAS No. 2138033-43-7

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid

Cat. No.: B6281219
CAS No.: 2138033-43-7
M. Wt: 369.4
InChI Key:
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroacetic acid moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected pyrrolidine derivative. This is achieved by reacting fluorenylmethoxycarbonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting Fmoc-protected pyrrolidine is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluoroacetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of azides or other substituted derivatives .

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate and in the development of novel therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The fluoroacetic acid moiety can participate in biochemical pathways, potentially inhibiting enzymes or interacting with receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoroacetic acid moiety in 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid distinguishes it from similar compounds. This unique feature imparts specific chemical reactivity and potential biological activity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

2138033-43-7

Molecular Formula

C21H20FNO4

Molecular Weight

369.4

Purity

95

Origin of Product

United States

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